Cyclobutyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of Cyclobutyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone and related compounds involves multiple steps, including acylation, Grignard reaction, and methanesulfonate salt formation. These processes lead to the production of compounds with potent antiestrogenic activity, demonstrated in both oral and subcutaneous administration to rats and mice. The high binding affinity of these compounds to estrogen receptors surpasses that of estradiol, highlighting their potential in medicinal chemistry (Jones et al., 1979).
Molecular Structure Analysis
The molecular structure of Cyclobutyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone has been studied through various spectroscopic methods, including FTIR, NMR, and mass spectrometry. Single-crystal X-ray diffraction and DFT calculations have confirmed the structure, providing insights into the compound's conformational and electronic properties. The studies reveal consistency between the molecular structures optimized by DFT and those determined by X-ray diffraction (Huang et al., 2021).
Chemical Reactions and Properties
Cyclobutyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone participates in various chemical reactions, such as tandem amination/ring expansion of cyclopropyl methanols with sulfonamides, facilitated by AuCl/AgOTf catalysis. This method produces pyrrolidine products efficiently, showcasing the compound's versatility in organic synthesis (Rao & Chan, 2008).
Scientific Research Applications
Synthesis and Reactivity
Cyclobutyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is a compound of interest in organic synthesis, particularly in the formation of heterocyclic structures and complex molecular architectures. Its applications can be observed through various research efforts focusing on the synthesis of novel compounds and their reactivity.
Heterocyclic Compound Synthesis : One study highlights the use of phenyl vinyl sulfone in a thermal cyclobutene-ring opening followed by a Diels–Alder cycloaddition. This method produces 2-aryl-6-(phenylsulfonyl)-5,6,7,8-tetrahydroquinazolinone derivatives, demonstrating the compound's utility in constructing heterocyclic structures with potential biological activity (Dalai et al., 2006).
Organocatalysis : Another application involves (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, derived from L-proline, as an efficient organocatalyst for asymmetric Michael addition reactions. This showcases the role of related sulfonyl-containing pyrrolidine derivatives in stereoselective synthesis, generating γ-nitro carbonyl compounds with high yield and stereoselectivity (Singh et al., 2013).
Radical Alkenylation : The direct alkenylation of C(sp3)–H bonds using benzophenone and 1,2-bis(phenylsulfonyl)ethylene under photo-irradiation conditions is another innovative application. This metal-free reaction substitutes heteroatom-substituted methine, methylene, and aliphatic C(sp3)–H bonds with (E)-sulfonylalkene units, facilitating the synthesis of complex natural products and pharmaceuticals (Amaoka et al., 2014).
Biological Activity
While direct applications of Cyclobutyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone in biological studies were not found, compounds with similar structural features have been explored for biological activities. For example:
Antiestrogenic Activity : A related compound demonstrated potent antiestrogenic activity in both oral and subcutaneous administration to rats and mice, indicating the potential of cyclobutyl and sulfonyl-containing compounds in therapeutic applications (Jones et al., 1979).
P2X7 Antagonist : Research into the synthesis of tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine P2X7 antagonists, which included steps of cycloaddition and ring expansion, demonstrates the compound's relevance in the discovery of new drugs targeting mood disorders (Chrovian et al., 2018).
Future Directions
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is often characterized by target selectivity .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
The pyrrolidine ring and its derivatives are known to have bioactive properties, suggesting that they may have a significant impact on cellular functions .
Action Environment
It is known that the spatial orientation of substituents in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action may be influenced by its molecular environment.
properties
IUPAC Name |
[3-(benzenesulfonyl)pyrrolidin-1-yl]-cyclobutylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c17-15(12-5-4-6-12)16-10-9-14(11-16)20(18,19)13-7-2-1-3-8-13/h1-3,7-8,12,14H,4-6,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPQFVCCRDRUMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.